Cas no 886501-20-8 ((4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine)

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a substituted aniline characterized by specific electron-withdrawing fluoroalkyl groups at defined positions (para-fluoro and meta-trifluoromethoxy). Its structure confers potential advantages relevant to medicinal chemistry applications. Key advantages include: 1. Enhanced Metabolic Stability: The presence of multiple fluorine atoms (particularly the trifluoromethoxy group) can significantly increase resistance to metabolic degradation due to the strength of carbon-fluorine bonds. 2. Potent Biological Activity Potential: The aniline moiety is a common pharmacophore for various biological activities (e.g., receptor binding). The specific substitution pattern may modulate potency and selectivity compared to unsubstituted analogues. 3. Improved Lipophilicity/ADME Properties: The electron-withdrawing trifluoromethoxy group can enhance hydrophobic character compared to hydrogen or alkyl substituents at that position, potentially influencing absorption, distribution, metabolism, and excretion profiles. 4. Synthetic Target: It serves as a valuable building block or intermediate for the synthesis of more complex molecules targeting specific therapeutic areas. This compound represents a structurally interesting candidate with potentially favorable drug-like properties stemming from its unique substitution pattern involving fluorine atoms.
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine structure
886501-20-8 structure
Product Name:(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine
CAS No:886501-20-8
MF:C8H7F4NO
MW:209.140896081924
MDL:MFCD06660254
CID:1037360
PubChem ID:17750702
Update Time:2025-06-16

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine
    • (4-Fluoro-3-(trifluoromethoxy)phenyl)methamine
    • [4-fluoro-3-(trifluoromethoxy)phenyl]methanamine
    • 4-Fluoro-3-(trifluoromethoxy)benzylamine
    • SCHEMBL3168557
    • DTXSID80590656
    • 4-Fluoro-3-trifluoromethoxybenzylamine
    • JS-4449
    • SB78522
    • D74479
    • CS-0083346
    • MFCD06660254
    • AKOS015957033
    • 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine
    • 886501-20-8
    • DB-344725
    • SY228068
    • MDL: MFCD06660254
    • Inchi: 1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2
    • InChI Key: LQEZTMITGPWONC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(CN)=CC=1OC(F)(F)F

Computed Properties

  • Exact Mass: 209.04637650g/mol
  • Monoisotopic Mass: 209.04637650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Sensitiveness: Air Sensitive

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine Security Information

  • PackingGroup:III

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine Pricemore >>

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(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:886501-20-8)(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine
Order Number:A1187490
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:03
Price ($):324.0
Email:sales@amadischem.com

Additional information on (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Research Briefing on (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine (CAS: 886501-20-8) in Chemical Biology and Pharmaceutical Applications

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine (CAS: 886501-20-8) is a fluorinated aromatic amine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and fluoro substituents, exhibits promising potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have explored its synthetic utility, pharmacological properties, and applications in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine as a key intermediate in the synthesis of novel serotonin receptor modulators. The compound's structural features, including its electron-withdrawing groups, were found to enhance binding affinity to 5-HT receptors, making it a valuable scaffold for designing antipsychotic and antidepressant agents. The study reported a 40% improvement in metabolic stability compared to non-fluorinated analogs, highlighting its potential for improving drug pharmacokinetics.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine was utilized to develop irreversible inhibitors of monoamine oxidases (MAOs). The trifluoromethoxy group's lipophilicity and steric effects were critical in achieving selective inhibition of MAO-B over MAO-A, with an IC50 value of 12 nM. This selectivity profile suggests potential applications in Parkinson's disease treatment, where MAO-B inhibition is therapeutically desirable.

From a synthetic chemistry perspective, recent innovations in the preparation of 886501-20-8 have focused on greener methodologies. A 2024 ACS Sustainable Chemistry & Engineering paper described a continuous-flow hydrogenation process that achieves 95% yield of the target amine from its corresponding nitro precursor, using a palladium nanoparticle catalyst under mild conditions (25°C, 2 bar H2). This represents a significant improvement over traditional batch processes, which typically require higher pressures and temperatures.

The compound's safety profile has also been systematically evaluated. Toxicology studies conducted in 2023 (published in Chemical Research in Toxicology) demonstrated that (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine shows favorable in vitro safety parameters, with no significant cytotoxicity observed up to 100 μM in hepatocyte assays. However, researchers noted the need for further in vivo studies to fully characterize its metabolic pathways and potential for bioaccumulation due to the persistent fluorinated groups.

Looking forward, the unique physicochemical properties of 886501-20-8 continue to inspire novel applications. Current research directions include its incorporation into covalent inhibitors targeting cysteine proteases, development of PET radiotracers for neuroimaging, and exploration as a chiral auxiliary in asymmetric synthesis. The compound's versatility and the growing understanding of its structure-activity relationships position it as an important tool in modern medicinal chemistry and chemical biology research.

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Amadis Chemical Company Limited
(CAS:886501-20-8)(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine
A1187490
Purity:99%
Quantity:5g
Price ($):324.0
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